molecular formula C16H17NO3 B13365344 Benzyl (4-methoxyphenyl)(methyl)carbamate

Benzyl (4-methoxyphenyl)(methyl)carbamate

Cat. No.: B13365344
M. Wt: 271.31 g/mol
InChI Key: YKAVPJGVHCBLOZ-UHFFFAOYSA-N
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Description

Benzyl (4-methoxyphenyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a methyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-methoxyphenyl)(methyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-methoxyphenyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl (4-methoxyphenyl)(methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (4-methoxyphenyl)(methyl)carbamate involves the formation of stable carbamate bonds with amines. This stability allows the compound to protect amine groups during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved include the selective protection and deprotection of amine groups in complex organic molecules .

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the methoxyphenyl group.

    Methyl carbamate: Lacks both the benzyl and methoxyphenyl groups.

    Phenyl carbamate: Contains a phenyl group instead of a methoxyphenyl group.

Uniqueness: Benzyl (4-methoxyphenyl)(methyl)carbamate is unique due to the presence of both benzyl and methoxyphenyl groups, which provide distinct chemical properties and reactivity. This combination allows for selective protection and deprotection of amine groups, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-(4-methoxyphenyl)-N-methylcarbamate

InChI

InChI=1S/C16H17NO3/c1-17(14-8-10-15(19-2)11-9-14)16(18)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI Key

YKAVPJGVHCBLOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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